molecular formula C24H23Cl2NO2 B4300695 4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B4300695
M. Wt: 428.3 g/mol
InChI Key: WDFVSFCLKSKLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes dichlorophenyl and methylphenyl groups attached to a tetrahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-methylacetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization using ammonium acetate and acetic acid under reflux conditions to yield the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydroquinoline form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes could explain its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenyl)-1,2-dihydroquinoline-2,5-dione
  • 7,7-dimethyl-1-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5-dione

Uniqueness

4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to its unique combination of dichlorophenyl and methylphenyl groups, which may contribute to its distinct biological and chemical properties. This structural uniqueness can result in different reactivity and interaction profiles compared to similar compounds .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-7,7-dimethyl-1-(4-methylphenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2NO2/c1-14-4-7-16(8-5-14)27-20-12-24(2,3)13-21(28)23(20)18(11-22(27)29)17-9-6-15(25)10-19(17)26/h4-10,18H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFVSFCLKSKLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 2
4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 3
4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 4
4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 5
4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

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